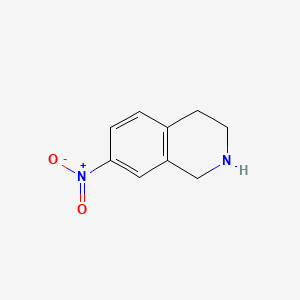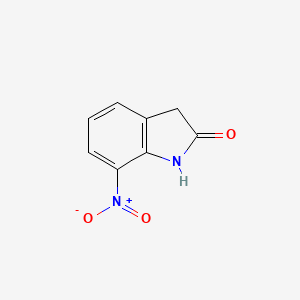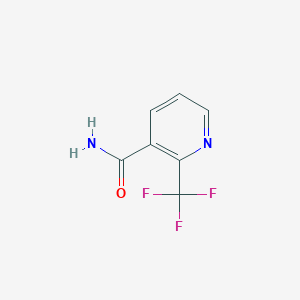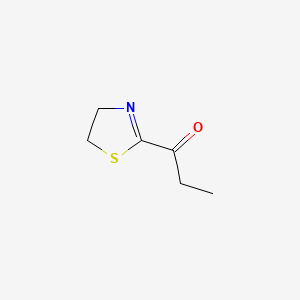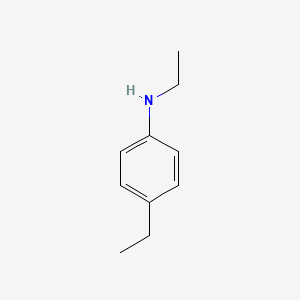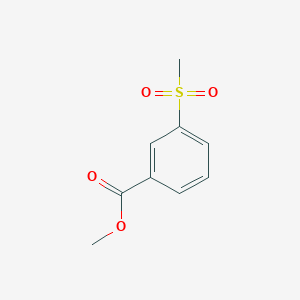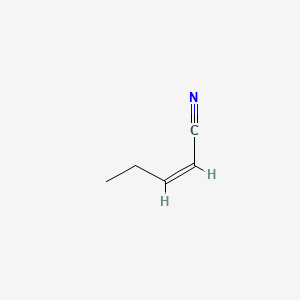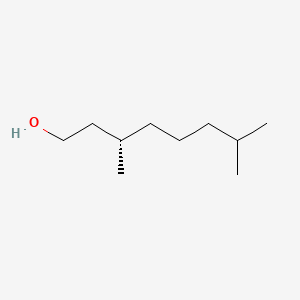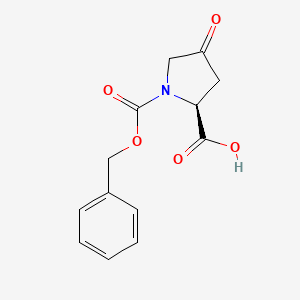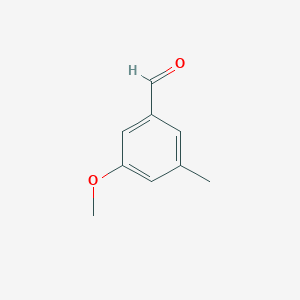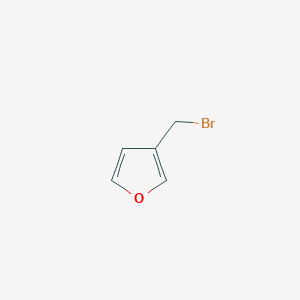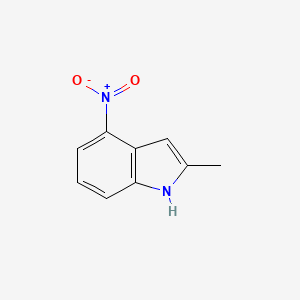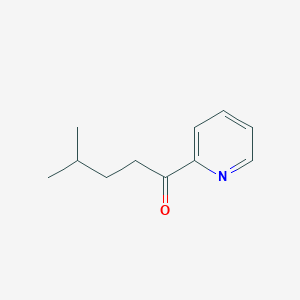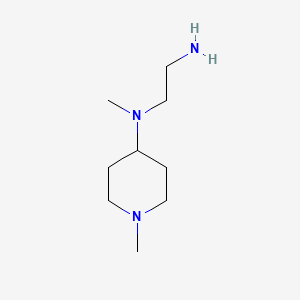
N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Molecular Interactions
The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is significantly influenced by C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions contribute to the formation of linear chains and layered structures in the crystal packing, highlighting the importance of the relative disposition of pyridine and imine groups in these molecular structures (Lai, Mohr, & Tiekink, 2006).
Nitric Oxide Reactivity in Cu(II) Complexes
Cu(II) complexes with tetra- and pentadentate ligands exhibit specific nitric oxide reactivity patterns. The structural framework of these complexes significantly influences the mechanism of Cu(II) center reduction by nitric oxide. This study provides insights into the pivotal role of the ligand's structural flexibility in determining the pathway of interaction with nitric oxide (Kumar, Kalita, & Mondal, 2013).
DNA Binding and Cleavage Activity
Acyclic mono and binuclear Cu(II) complexes exhibit notable DNA binding and cleavage activities. The binding propensity of these complexes indicates an intercalative mode, with the cleavage of supercoiled DNA involving the formation of reactive oxygen species. This research underscores the potential of these complexes in studying DNA interactions and their applications in medicinal chemistry (Sundaravadivel, Muthusamy, & Varghese, 2013).
Thermal Expansion and Supramolecular Structures
The thermal expansion of certain molecular structures, such as N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine, is anisotropic and negative in one direction. This characteristic, coupled with the formation of weak hydrogen bonds resembling a trellis, is crucial in understanding the thermal behavior and stability of these compounds (Zerrouki et al., 2016).
Eigenschaften
IUPAC Name |
N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIQUHNQMPHKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


